molecular formula C21H18O2S B14693274 [(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene CAS No. 23566-06-5

[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene

Katalognummer: B14693274
CAS-Nummer: 23566-06-5
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: ONFIELJYPYBFER-PGMHBOJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene is an organic compound with the molecular formula C20H16O2S It is characterized by the presence of a sulfonyl group attached to a diphenylethenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene typically involves the reaction of diphenylethene with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxides.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides.

    Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The diphenylethenyl moiety can also interact with hydrophobic regions of proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(Z)-1,2-diphenylethenyl]sulfonylbenzene
  • [(Z)-1,2-diphenylethenyl]sulfonylmethane
  • [(Z)-1,2-diphenylethenyl]sulfonylpropane

Uniqueness

[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene is unique due to the presence of the sulfonylmethyl group, which imparts distinct chemical and physical properties compared to its analogs

Eigenschaften

CAS-Nummer

23566-06-5

Molekularformel

C21H18O2S

Molekulargewicht

334.4 g/mol

IUPAC-Name

[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene

InChI

InChI=1S/C21H18O2S/c22-24(23,17-19-12-6-2-7-13-19)21(20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-16H,17H2/b21-16-

InChI-Schlüssel

ONFIELJYPYBFER-PGMHBOJBSA-N

Isomerische SMILES

C1=CC=C(C=C1)CS(=O)(=O)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)CS(=O)(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.